N-(3-Chloro-4-fluorophenyl)benzamide
Description
N-(3-Chloro-4-fluorophenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 3-chloro-4-fluorophenylamine moiety. This compound serves as a structural scaffold for developing bioactive molecules, particularly in medicinal chemistry. Its synthesis typically involves coupling 3-chloro-4-fluoroaniline with benzoyl chloride derivatives under standard amidation conditions . Key applications include its role as a precursor for antitumor, anti-inflammatory, and antimicrobial agents. For instance, derivatives of this compound have demonstrated potent inhibitory activity against Trypanosoma brucei and cervical cancer cells , highlighting its therapeutic versatility. Physicochemical properties such as solubility in DMSO and ethanol, along with a molecular weight range of 344–378 g/mol, make it amenable to drug development pipelines .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBMZLQPODRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341051 | |
| Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64141-28-2 | |
| Record name | N-(3-Chloro-4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry
N-(3-Chloro-4-fluorophenyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including substitution reactions where chlorine or fluorine can be replaced by other functional groups. This versatility makes it a valuable intermediate in organic synthesis.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can inhibit specific enzymes or receptors involved in cancer progression or microbial resistance. For example, its derivatives have been evaluated for their inhibitory effects on tyrosinase, an enzyme linked to melanin production, suggesting potential applications in skin-related therapies .
Medicinal Chemistry
The compound is under investigation as a pharmaceutical intermediate . Its derivatives have shown promising results in preclinical studies for treating various conditions, including fungal infections and certain types of cancer. The presence of the 3-chloro-4-fluorophenyl moiety enhances its interaction with biological targets, improving efficacy compared to related compounds .
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within the industry. Its unique chemical properties allow it to be employed in formulating specialty chemicals that require specific reactivity profiles.
Case Study 1: Anticancer Activity
A study focused on synthesizing benzamide derivatives containing the 3-chloro-4-fluorophenyl group demonstrated significant anticancer activity against various cancer cell lines. The derivatives showed IC50 values comparable to established anticancer drugs, indicating their potential as new therapeutic agents .
Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of this compound derivatives revealed that some compounds exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics. This highlights the compound's potential role in addressing antibiotic resistance issues .
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) enhance metabolic stability and receptor binding .
- Hydroxyl or imidazole groups improve solubility and target specificity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Trends :
Anticancer Activity
Anti-Inflammatory and Immunomodulatory Effects
Antimicrobial and Antiparasitic Activity
- N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide hydrochloride: Potent inhibitor of Trypanosoma brucei (EC₅₀ = 0.8 µM), critical for African sleeping sickness therapy .
Preparation Methods
Standard Protocol
-
Reactants :
-
3-Chloro-4-fluoroaniline (1.0 equiv)
-
Benzoyl chloride (1.2 equiv)
-
-
Base : Triethylamine (2.0 equiv) or pyridine
-
Solvent : Toluene, dichloromethane (DCM), or tetrahydrofuran (THF)
-
Conditions : 20–25°C, 3–6 hours, inert atmosphere
Mechanistic Insights :
The base neutralizes HCl generated during the reaction, preventing protonation of the amine and shifting the equilibrium toward amide formation. Polar aprotic solvents like DCM enhance reaction rates by stabilizing the transition state.
Solvent and Temperature Optimization
Comparative studies reveal solvent-dependent yields:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 20 | 3 | 77 |
| DCM | 25 | 4 | 82 |
| THF | 25 | 6 | 68 |
Toluene and DCM outperform THF due to better solubility of intermediates. Elevated temperatures (>30°C) risk acyl chloride hydrolysis, reducing yields.
Advanced Catalytic Methods
Coupling Reagent-Assisted Synthesis
To circumvent acyl chloride instability, carbodiimide-based coupling reagents (e.g., EDCl, HATU) enable direct condensation between 3-chloro-4-fluoroaniline and benzoic acid:
-
Reactants :
-
Benzoic acid (1.1 equiv)
-
3-Chloro-4-fluoroaniline (1.0 equiv)
-
-
Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv)
-
Solvent : DMF or acetonitrile
-
Conditions : 0°C → room temperature, 12–24 hours
-
Yield : 88–92%
Advantages :
-
Avoids handling moisture-sensitive acyl chlorides.
-
Higher yields due to suppressed side reactions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols prioritize scalability and safety:
-
Reactors : Microchannel or tubular flow reactors
-
Residence Time : 5–10 minutes
-
Temperature : 50–60°C
-
Pressure : 2–3 bar
-
Yield : 90–94%
Key Benefits :
-
Enhanced heat transfer minimizes thermal degradation.
-
Reduced solvent usage aligns with green chemistry principles.
Solvent Recycling and Waste Management
-
Solvent Recovery : Distillation reclaims >95% of toluene or DCM.
-
HCl Neutralization : Ca(OH)₂ slurry converts HCl to CaCl₂ for safe disposal.
Mechanistic and Kinetic Studies
Rate-Limiting Steps
Kinetic analyses identify amine deprotonation and acyl chloride activation as critical steps. Base strength directly correlates with reaction rate:
| Base | pKₐ | Relative Rate |
|---|---|---|
| Triethylamine | 10.75 | 1.0 (ref) |
| DMAP | 9.2 | 2.3 |
| DBU | 13.5 | 0.8 |
DMAP accelerates the reaction via nucleophilic catalysis, while DBU’s strong basicity promotes side reactions.
Byproduct Analysis
Common impurities include:
-
Hydrolyzed Acyl Chloride : Benzoyl chloride → benzoic acid (traced via HPLC).
-
Diacylated Amine : N,N-Bis(benzoyl)-3-chloro-4-fluoroaniline (<2% in optimized protocols).
| Solvent | Carcinogenicity | Environmental Impact |
|---|---|---|
| Toluene | Moderate | High (VOC) |
| DCM | Low | Moderate |
| Ethanol | None | Low |
Ethanol-based systems are preferred under green chemistry frameworks despite requiring higher temperatures.
Emerging Methodologies
Microwave-Assisted Synthesis
-
Conditions : 100°C, 20 minutes, 300 W
-
Yield : 89%
-
Advantage : 10-fold reduction in reaction time.
Enzymatic Catalysis
Pilot studies using lipase B from Candida antarctica (CAL-B) show promise:
-
Solvent : tert-Butanol
-
Yield : 78%
-
Conditions : 40°C, 48 hours
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Chloro-4-fluorophenyl)benzamide and its derivatives?
- Methodology :
- Acylation : React 3-chloro-4-fluoroaniline with benzoyl chloride derivatives under Schotten-Baumann conditions. For example, N-(2-aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide was synthesized using 3-chloro-4-fluoroaniline and 2,4-dichlorobenzoyl chloride in a stepwise acylation process .
- Nitrobenzamide derivatives : Use 4-nitrobenzoyl chloride with substituted phenethylamines in anhydrous dichloromethane, followed by purification via column chromatography (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide synthesis) .
- Key considerations : Optimize reaction stoichiometry and solvent polarity to minimize by-products. Confirm purity via melting point analysis and NMR spectroscopy.
Q. How can researchers characterize the structural and physicochemical properties of N-(3-Chloro-4-fluorophenyl)benzamide?
- Analytical techniques :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.82 ppm for aromatic protons in N-(3-chlorophenethyl)-4-nitrobenzamide) .
- Mass spectrometry : ESI-MS or HRMS for molecular weight validation (e.g., m/z 361.3 [M+H]⁺ for a hydrochloride salt derivative) .
- Solubility profiling : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) to guide formulation studies .
- Thermal analysis : DSC/TGA to determine melting points and thermal stability.
Q. What biological activities are reported for N-(3-Chloro-4-fluorophenyl)benzamide derivatives?
- Anticancer activity : Derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide induce apoptosis in A549 lung cancer cells (IC₅₀ = 10 μM) via G1 phase arrest .
- Enzyme inhibition : Benzamide analogs (e.g., MS-275) act as histone deacetylase (HDAC) inhibitors with brain-region selectivity, modulating Ac-H3 levels in the frontal cortex at 15 μmol/kg .
- Antimicrobial screening : Use broth microdilution assays to evaluate MIC against Gram-positive/negative bacteria and fungi.
Advanced Research Questions
Q. How do structural modifications influence the bioactivity and target selectivity of N-(3-Chloro-4-fluorophenyl)benzamide analogs?
- Structure-activity relationship (SAR) strategies :
- Substituent positioning : Compare para- vs. meta-chloro/fluoro groups on the phenyl ring. For example, N-(3-aminophenyl)-3-chlorobenzamide shows distinct antimicrobial activity compared to its para-chloro isomer due to electronic effects .
- Heterocyclic appendages : Introduce imidazole or pyridinyl groups (e.g., N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide) to enhance kinase inhibition .
Q. What strategies resolve contradictory data in pharmacological studies of benzamide derivatives?
- Dose-dependent effects : For HDAC inhibitors, low doses (15 μmol/kg) may increase Ac-H3 in the frontal cortex, while higher doses (60 μmol/kg) are required for hippocampal activity, explaining discrepancies in regional efficacy .
- Assay standardization : Use orthogonal methods (e.g., Western blotting for protein acetylation and qPCR for target gene expression) to validate enzyme inhibition .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ variability in cytotoxicity assays) to identify confounding variables like cell line heterogeneity .
Q. How can computational tools predict the physicochemical and ADMET properties of N-(3-Chloro-4-fluorophenyl)benzamide analogs?
- Quantum chemical modeling : Calculate logP and pKa using Gaussian09 to assess lipophilicity and ionization states .
- Machine learning : Train QSPR models on datasets (e.g., ChEMBL) to forecast solubility, metabolic stability, and blood-brain barrier permeability .
- Molecular dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and potential drug-drug interactions.
Methodological Considerations
- Data contradiction analysis : Use Bland-Altman plots to compare inter-laboratory variability in IC₅₀ measurements .
- Crystallography : Refine crystal structures with SHELXL for accurate bond-length validation (e.g., C-Cl = 1.74 Å) .
- High-throughput screening : Implement fragment-based libraries to identify novel analogs with improved target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
